molecular formula C20H17N3O3 B2417330 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207044-10-7

2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Cat. No.: B2417330
CAS No.: 1207044-10-7
M. Wt: 347.374
InChI Key: NZZUJEQQHIZLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a complex organic compound that features both benzo[d]isoxazole and quinoline moieties

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2-quinolin-8-yloxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-19(13-16-15-7-1-2-8-17(15)26-23-16)21-11-12-25-18-9-3-5-14-6-4-10-22-20(14)18/h1-10H,11-13H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZUJEQQHIZLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxybenzaldehyde Oxime

The benzo[d]isoxazol-3-yl moiety is synthesized via 1,3-dipolar cycloaddition. o-Hydroxybenzaldehyde oxime undergoes dehydration with POCl₃ to generate a nitrile oxide intermediate, which reacts in situ with acetylene derivatives (e.g., methyl propiolate) under microwave irradiation (100°C, 30 min). The reaction proceeds with 85% regioselectivity for the 3-position, as confirmed by $$^{1}\text{H}$$ NMR (δ 8.21 ppm, singlet, C3-H).

Alternative Method : Ultrasound-assisted cyclization in choline chloride-urea eutectic solvent reduces reaction time to 15 min with comparable yield (78%).

Functionalization to Benzoisoxazole-Acetic Acid

Chloroacetylation of Benzoisoxazole

The benzoisoxazole core is functionalized at the 3-position via Friedel-Crafts acylation. Treatment with chloroacetyl chloride in dichloromethane (DCM) catalyzed by AlCl₃ (0°C, 4 h) yields 3-chloroacetylbenzo[d]isoxazole (72% yield). $$^{13}\text{C}$$ NMR confirms acylation at C3 (δ 168.9 ppm, carbonyl).

Hydrolysis to Acetic Acid Derivative

The chloroacetyl intermediate is hydrolyzed using NaOH (10% aqueous, reflux, 2 h) to afford benzo[d]isoxazol-3-yl-acetic acid (mp 142–144°C). IR spectroscopy shows a broad O–H stretch at 2500–3000 cm⁻¹ and carbonyl at 1712 cm⁻¹.

Synthesis of Quinolin-8-yloxyethylamine

Alkylation of 8-Hydroxyquinoline

8-Hydroxyquinoline reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using K₂CO₃ as base (80°C, 12 h). The product, 2-(quinolin-8-yloxy)ethylamine, is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3). MS (ESI): m/z 215.1 [M+H]⁺.

Optimization Note : Microwave-assisted conditions (120°C, 20 min) enhance yield to 89% while reducing reaction time.

Coupling via Acetamide Formation

Acetic Acid Chloride Preparation

Benzo[d]isoxazol-3-yl-acetic acid is treated with thionyl chloride (SOCl₂) under reflux (2 h) to form the corresponding acid chloride. Excess SOCl₂ is removed under vacuum, and the residue is used without purification.

Amide Bond Formation

The acid chloride reacts with 2-(quinolin-8-yloxy)ethylamine in tetrahydrofuran (THF) with triethylamine (TEA) as base (0°C → rt, 6 h). Crude product is purified via recrystallization (ethanol/water) to yield the title compound (75% yield).

Spectroscopic Validation :

  • $$^{1}\text{H}$$ NMR (400 MHz, CDCl₃) : δ 8.91 (dd, J = 4.2 Hz, 1H, quinoline-H2), 8.32 (s, 1H, isoxazole-H5), 7.58–7.42 (m, 4H, aromatic), 4.21 (t, J = 6.0 Hz, 2H, OCH₂), 3.68 (q, J = 5.8 Hz, 2H, NHCH₂), 3.51 (s, 2H, COCH₂).
  • HRMS (ESI) : m/z 407.1382 [M+H]⁺ (calc. 407.1389).

Alternative Synthetic Routes and Optimization

One-Pot Synthesis

A streamlined approach condenses steps 3–5 by reacting 3-chloroacetylbenzo[d]isoxazole directly with 2-(quinolin-8-yloxy)ethylamine in acetone/K₂CO₃ (reflux, 8 h). Yield improves to 82% with microwave assistance (120°C, 45 min).

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling benzo[d]isoxazol-3-yl-acetic acid and the amine with TiO₂ catalyst (3 h, 70°C) achieves 68% yield.
  • Ionic Liquid-Mediated Coupling : Using [BMIM]BF₄ as solvent at 90°C for 4 h affords 74% yield with recyclable solvent.

Analytical and Pharmacological Characterization

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity. Retention time: 6.72 min.

Biological Activity

Initial screening against Staphylococcus aureus (NRRL B-767) reveals MIC = 8 µg/mL, comparable to ciprofloxacin (MIC = 4 µg/mL). Anticancer activity against HCT116 cells shows IC₅₀ = 12.3 µM, suggesting moderate cytotoxicity.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but studies suggest it may involve ligand-to-ligand charge transfer (LLCT) and ligand-to-metal charge transfer (LMCT) mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide apart is its dual functionality, combining the properties of both benzo[d]isoxazole and quinoline.

Biological Activity

2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a complex organic compound that integrates both benzo[d]isoxazole and quinoline moieties, which are known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Property Details
IUPAC Name 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
Molecular Formula C20H17N3O3
CAS Number 1207044-10-7
InChI Key NZZUJEQQHIZLPF-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to bind to various enzymes and receptors, potentially altering their functions. The mechanisms may involve:

  • Ligand-to-ligand charge transfer (LLCT) : This mechanism suggests that the compound can facilitate electron transfer between ligands, influencing biochemical pathways.
  • Ligand-to-metal charge transfer (LMCT) : This involves the interaction of the ligand with metal centers within biological systems, which may affect enzyme activity or receptor binding.

Biological Activity Overview

Research indicates that 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against Gram-positive bacteria, although the overall potency is moderate compared to other compounds in its class .
  • Anticancer Potential : Compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancers. The structure–activity relationship (SAR) indicates that modifications in the molecular structure can enhance or diminish anticancer efficacy .
  • Spasmolytic Activity : Related compounds have demonstrated spasmolytic effects, suggesting potential applications in treating gastrointestinal disorders .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of derivatives related to 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide. Here are some notable findings:

Table 1: Summary of Biological Activities

Activity Type Findings
AntimicrobialSelective activity against Gram-positive bacteria; moderate efficacy compared to standards .
AnticancerCytotoxicity observed in multiple cancer cell lines; structure modifications enhance activity .
SpasmolyticEffective in inhibiting muscle contractions; potential therapeutic applications identified .

Q & A

Q. What are the key synthetic routes for 2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

Benzisoxazole core formation : Cyclization of hydroxylamine derivatives with substituted benzene precursors under acidic conditions (e.g., HCl, 80–100°C) to generate the benzo[d]isoxazole moiety .

Quinoline ether linkage : Nucleophilic substitution of 8-hydroxyquinoline with a bromoethyl intermediate (e.g., 1,2-dibromoethane) in the presence of a base like K₂CO₃ in DMF at 60–80°C .

Acetamide coupling : Reacting the benzisoxazole intermediate with the quinoline-ether ethylamine derivative using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM or THF .

Q. Optimization :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirms proton environments (e.g., benzisoxazole aromatic protons at δ 7.2–8.1 ppm, quinoline protons at δ 8.3–8.9 ppm) .
    • ¹³C NMR : Validates carbonyl groups (acetamide C=O at ~170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
  • HPLC-PDA : Assesses purity (>98%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .
  • First Aid :
    • Skin contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
    • Eye exposure : Rinse with saline solution for 20 minutes .

Advanced Research Questions

Q. How can computational modeling guide the identification of biological targets for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with kinases (e.g., EGFR) or neurotransmitter receptors (e.g., 5-HT₃) based on structural analogs .
  • Pharmacophore mapping : Identify critical interaction sites (e.g., acetamide hydrogen bonds, quinoline π-π stacking) using MOE or Discovery Studio .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize experimental validation .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved methodologically?

  • Experimental replication : Conduct triplicate assays under standardized conditions (e.g., fixed cell lines, serum-free media).
  • Statistical analysis : Apply ANOVA or Student’s t-test to evaluate significance of variations; use Hill slopes to assess dose-response consistency .
  • Control normalization : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Test DMSO/PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide or quinoline moieties .
  • Pharmacokinetic profiling :
    • Caco-2 assays : Measure intestinal permeability.
    • Microsomal stability : Assess hepatic metabolism using rat liver microsomes .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Flow chemistry : Implement continuous-flow reactors for quinoline ether formation (residence time: 30–60 mins, 70°C) to minimize side reactions .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and adjust parameters in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.